![molecular formula C33H26N4O B8493229 5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B8493229.png)
5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole
Übersicht
Beschreibung
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole is a chemical compound with the molecular formula C33H26N4O and a molecular weight of 494.59 g/mol . It is a tetrazole derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 5-(4’-hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole typically involves the reaction of 4’-hydroxymethyl-1,1’-biphenyl-2-yl with triphenylmethyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(4’-hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors . This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-(4’-Hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole can be compared with other tetrazole derivatives, such as:
Eigenschaften
Molekularformel |
C33H26N4O |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-36-37(35-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2 |
InChI-Schlüssel |
KAERHHNMTJTOOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
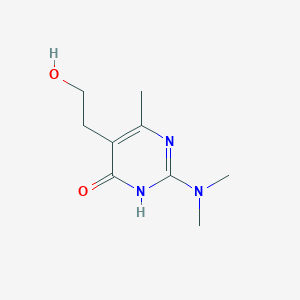
![2-Pyridinecarboxylic acid,4-[4-(4-nitrophenyl)-1-piperazinyl]-,hydrazide](/img/structure/B8493173.png)
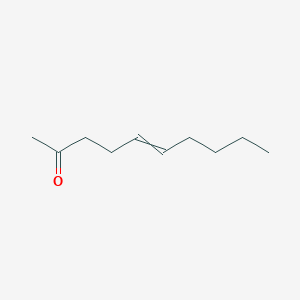
![6-Benzo[d]thiazolemethanamine,2-amino-4,5,6,7-tetrahydro-,dihydrobromide](/img/structure/B8493175.png)
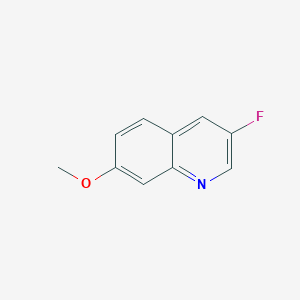
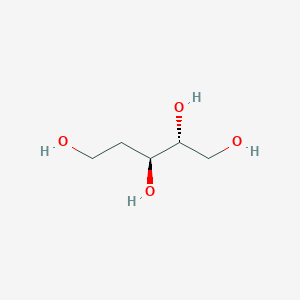
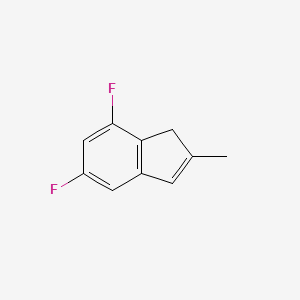
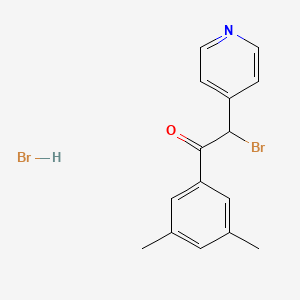
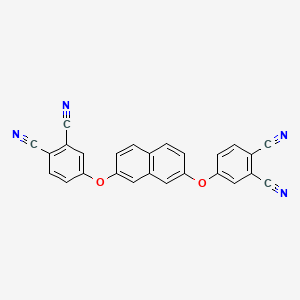
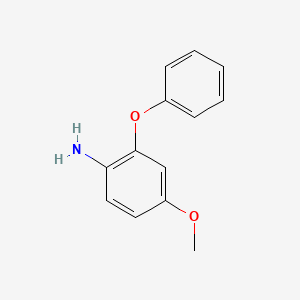
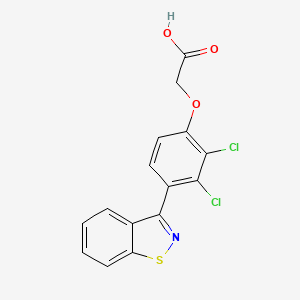
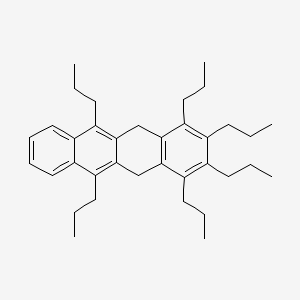
![6-Chlorothieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B8493234.png)

